molecular formula C10H11F3O B14068507 4-Isopropyl-3-(trifluoromethyl)phenol

4-Isopropyl-3-(trifluoromethyl)phenol

Cat. No.: B14068507
M. Wt: 204.19 g/mol
InChI Key: KCGPLBWMCXLGFQ-UHFFFAOYSA-N
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Description

Overview of Substituted Phenols in Organic Chemistry and Chemical Industry

Phenols are a class of organic compounds characterized by a hydroxyl (-OH) group directly bonded to an aromatic ring. wikipedia.org When additional functional groups replace one or more hydrogen atoms on the ring, they are known as substituted phenols. wisdomlib.org These compounds are fundamental building blocks and highly valuable intermediates in both academic research and large-scale industrial processes. wikipedia.orgresearchgate.net

The reactivity of the phenol (B47542) ring is significantly influenced by the hydroxyl group, which activates the ring towards electrophilic aromatic substitution, directing incoming groups primarily to the ortho and para positions. wikipedia.orgbritannica.com This inherent reactivity, combined with the diverse nature of possible substituents, makes this class of compounds exceptionally versatile. In the chemical industry, substituted phenols are crucial precursors for a wide range of products, including:

Polymers and Resins: They are used in the production of phenolic resins (like Bakelite) and polycarbonates (e.g., from bisphenol A). wikipedia.orgwikipedia.org

Pharmaceuticals: The phenolic moiety is present in numerous drugs, such as aspirin (B1665792) and various analgesic and anti-inflammatory agents. researchgate.netbritannica.com

Agrochemicals: Many herbicides and pesticides are derived from substituted phenols. wikipedia.org

Dyes and Pigments: They serve as key components in the synthesis of intensely colored azo dyes. britannica.com

The synthesis of substituted phenols can be achieved through various methods, including the alkylation or halogenation of phenol or the ipso-hydroxylation of pre-functionalized arylboronic acids. wikipedia.orgresearchgate.net Their importance is underscored by their role as versatile platforms for constructing more complex molecular architectures. wisdomlib.org

Significance of Trifluoromethylation in Molecular Design and Property Modulation

Trifluoromethylation, the introduction of a trifluoromethyl (-CF3) group into a molecule, is a powerful and widely used strategy in modern medicinal chemistry and materials science. bohrium.comhovione.com The -CF3 group is not a naturally occurring functionality but imparts a unique combination of properties that can dramatically enhance a molecule's performance, particularly in biological systems. wikipedia.orgtcichemicals.com

The significance of the trifluoromethyl group stems from several key characteristics:

High Electronegativity: Due to the three highly electronegative fluorine atoms, the -CF3 group is a strong electron-withdrawing group. wikipedia.orgtcichemicals.com When attached to an aromatic ring, it deactivates the ring towards electrophilic attack and significantly lowers the pKa of nearby acidic protons, such as the hydroxyl proton of a phenol. wikipedia.orgyoutube.comrsc.org

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. mdpi.com This makes the -CF3 group highly resistant to metabolic degradation by oxidative enzymes in the body, which can increase a drug's half-life and bioavailability. mdpi.comnbinno.com

Increased Lipophilicity: The -CF3 group is lipophilic (fat-soluble), which can improve a molecule's ability to cross biological membranes. mdpi.comnih.gov This property is crucial for enhancing the absorption and distribution of drug candidates. nbinno.com

Steric Effects: While electronically very different, the trifluoromethyl group is often considered a bioisostere of a methyl group or a chlorine atom due to its comparable size, allowing it to occupy similar space in a receptor's binding pocket while altering electronic interactions. wikipedia.orgmdpi.com

Incorporating a -CF3 group can profoundly affect a compound's solubility, stability, and binding affinity to biological targets. hovione.com This strategic modification is a cornerstone of modern drug design, featured in numerous FDA-approved pharmaceuticals for a wide range of therapeutic applications. wikipedia.orgmdpi.com

Table 1: Comparative Effects of Methyl vs. Trifluoromethyl Substitution on Benzene (B151609)
PropertyToluene (Methylbenzene)Benzotrifluoride (Trifluoromethylbenzene)Impact of -CF3 Group
Electronic EffectWeakly Electron-Donating (Activating)Strongly Electron-Withdrawing (Deactivating)Reverses the electronic nature of the substituent. youtube.com
Lipophilicity (Hansch π value)+0.56+0.88Increases lipophilicity. mdpi.com
Metabolic StabilitySusceptible to oxidation at the methyl groupHighly resistant to metabolic oxidationEnhances stability against metabolic processes. mdpi.com

Unique Structural Features and Electronic Characteristics of 4-Isopropyl-3-(trifluoromethyl)phenol

The compound this compound possesses a distinct substitution pattern on the phenol ring that results in a unique combination of steric and electronic properties. Its structure features a hydroxyl group, an isopropyl group at the para position (C4), and a trifluoromethyl group at the meta position (C3).

Table 2: Physicochemical Properties of this compound
IdentifierValue
IUPAC NameThis compound
CAS Number86845-32-1 bldpharm.com
Molecular FormulaC10H11F3O bldpharm.com
Molecular Weight204.19 g/mol bldpharm.com

The electronic characteristics of the molecule are governed by the interplay of its three substituents:

Hydroxyl Group (-OH): As on all phenols, the -OH group is an activating, electron-donating group through resonance, while being inductively electron-withdrawing. It directs electrophilic substitution to the ortho and para positions.

Isopropyl Group (-CH(CH3)2): Located para to the hydroxyl group, the isopropyl group is a weakly electron-donating alkyl group through induction and hyperconjugation. It also contributes significant steric bulk.

Trifluoromethyl Group (-CF3): Positioned meta to the hydroxyl group and ortho to the isopropyl group, the -CF3 group is a powerful electron-withdrawing group, primarily through a strong inductive effect. tcichemicals.com

Current Research Landscape and Future Trajectories for This Compound Class

The study of trifluoromethylated phenols is an active area of chemical research, driven by their potential applications in pharmaceuticals, agrochemicals, and functional materials. rsc.orgchemistryviews.org Current research efforts can be broadly categorized into two main areas: synthetic methodology and application-oriented studies.

Synthetic Advances: A significant portion of research is dedicated to developing new, more efficient, and milder methods for the trifluoromethylation of phenols. chemistryviews.org Traditional methods often require harsh conditions, but recent advancements have focused on visible-light-promoted reactions and novel trifluoromethylating agents that allow for the introduction of -CF3 groups under more benign conditions. chemistryviews.orgresearchgate.net The regioselective trifluoromethylation of complex, multi-substituted phenols remains a challenge and a key focus for synthetic chemists.

Applications and Future Directions: Trifluoromethylated phenols are recognized as important building blocks for bioactive molecules. rsc.org Research has shown that the introduction of a -CF3 group can confer or enhance antifungal or other desirable biological activities. researchgate.net The specific compound this compound and its analogs are likely to be investigated in drug discovery programs as scaffolds for developing new therapeutic agents. The unique electronic and lipophilic profile imparted by the trifluoromethyl and isopropyl groups could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. mdpi.comnbinno.com

Future trajectories in this field will likely involve:

The design and synthesis of libraries of related trifluoromethylated phenols to explore structure-activity relationships.

Investigation into the environmental fate of such compounds, as the stability of the C-F bond can lead to persistence. rsc.org

The application of these compounds in materials science, where the unique electronic properties can be harnessed for the development of novel polymers or electronic materials. tcichemicals.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11F3O

Molecular Weight

204.19 g/mol

IUPAC Name

4-propan-2-yl-3-(trifluoromethyl)phenol

InChI

InChI=1S/C10H11F3O/c1-6(2)8-4-3-7(14)5-9(8)10(11,12)13/h3-6,14H,1-2H3

InChI Key

KCGPLBWMCXLGFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)O)C(F)(F)F

Origin of Product

United States

Strategic Methodologies for the Synthesis of 4 Isopropyl 3 Trifluoromethyl Phenol

Historical and Contemporary Approaches to Phenol (B47542) Functionalization

The functionalization of phenols has been a cornerstone of organic synthesis for over a century, driven by the prevalence of phenolic structures in natural products, pharmaceuticals, and industrial chemicals. nih.govresearchgate.netresearchgate.netnih.govrsc.orgacs.org Historically, methods for phenol functionalization largely relied on electrophilic aromatic substitution, where the hydroxyl group acts as a powerful ortho-, para-directing group. researchgate.net This intrinsic directing effect, while useful, often leads to mixtures of isomers and can be difficult to control for the synthesis of highly substituted or specific substitution patterns. nih.gov

Early approaches to introducing alkyl and other functional groups onto the phenolic ring often involved harsh conditions, such as high temperatures and strong acids or bases, which could lead to undesired side reactions and low yields. google.com For instance, Friedel-Crafts alkylation, a classic method for introducing alkyl groups, is prone to polyalkylation and rearrangement of the alkylating agent. nih.gov

Contemporary approaches to phenol functionalization have focused on developing milder and more selective methods. nih.govresearchgate.netrsc.orgacs.orgnih.gov The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the field, allowing for the formation of C-C and C-heteroatom bonds with high precision. nih.gov Furthermore, directed C-H functionalization has emerged as a powerful tool, enabling the selective activation and modification of specific C-H bonds on the phenol ring, often guided by a directing group. researchgate.netacs.org These modern techniques offer greater control over regioselectivity and functional group tolerance, paving the way for the synthesis of complex phenolic compounds that were previously inaccessible.

Regioselective Isopropylation Strategies for Phenolic Scaffolds

The introduction of an isopropyl group onto a phenolic scaffold, particularly with specific regiochemistry, is a key step in the synthesis of 4-isopropyl-3-(trifluoromethyl)phenol. The classical approach for this transformation is the Friedel-Crafts alkylation of a phenol with an isopropylating agent such as isopropanol (B130326) or propene in the presence of an acid catalyst. nih.govwikipedia.orgchemrxiv.org However, this method often suffers from a lack of regioselectivity, yielding a mixture of ortho- and para-isopropylated products, with the potential for di- and tri-alkylation. wikipedia.orggoogle.com The directing effect of the hydroxyl group strongly favors substitution at the positions ortho and para to it.

To achieve regioselectivity, several strategies have been developed. One approach involves the use of specific catalysts that can favor the formation of a particular isomer. For example, the choice of Lewis acid catalyst and reaction conditions can influence the ortho/para product ratio in Friedel-Crafts alkylation. chemrxiv.orgresearchgate.net Another strategy is to employ a starting material where the desired position for isopropylation is activated or other positions are blocked.

A more modern and highly regioselective method involves transition-metal-catalyzed cross-coupling reactions. For instance, a halogenated phenol can be coupled with an isopropyl organometallic reagent, or a phenol can be converted to a triflate and then coupled. These methods offer excellent control over the position of the incoming isopropyl group.

The table below summarizes various isopropylation methods and their typical regiochemical outcomes.

Isopropylation MethodReagentsTypical Regiochemical Outcome on PhenolReference(s)
Friedel-Crafts AlkylationIsopropanol/Propene, Acid CatalystMixture of ortho- and para-isomers nih.govwikipedia.org
Transalkylation2-Isopropylphenol, Phenol, CatalystFormation of 4-isopropylphenol (B134273) google.com

Advanced Trifluoromethylation Protocols and Mechanistic Insights

The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly alter their physical, chemical, and biological properties. wikipedia.orgwikipedia.org Consequently, the development of efficient trifluoromethylation methods has been an area of intense research. wikipedia.org For the synthesis of this compound, the regioselective introduction of the CF3 group is a critical step.

Oxidative Trifluoromethylation Techniques

Oxidative trifluoromethylation has emerged as a powerful method for the direct introduction of a CF3 group onto aromatic rings. cas.cnresearchgate.net These methods typically involve a trifluoromethyl source, such as TMSCF3 (Ruppert-Prakash reagent), and an oxidant. Silver-mediated oxidative trifluoromethylation of phenols has been reported for the synthesis of aryl trifluoromethyl ethers. nih.gov While this method targets the oxygen atom, related C-H trifluoromethylation reactions can also be achieved under oxidative conditions. The mechanism often involves the generation of a trifluoromethyl radical (•CF3) or a related electrophilic trifluoromethyl species that then attacks the electron-rich aromatic ring. The regioselectivity is governed by the electronic properties of the substituents already present on the phenol.

Visible-Light-Mediated Trifluoromethylation

In recent years, visible-light photoredox catalysis has become a popular and sustainable strategy for a wide range of organic transformations, including trifluoromethylation. chemistryviews.orgprinceton.edursc.orgcas.cnresearchgate.netresearchgate.netrsc.org These methods often utilize a photocatalyst that, upon excitation by visible light, can initiate a single-electron transfer (SET) process to generate a trifluoromethyl radical from a suitable precursor, such as CF3I or Togni's reagent. chemistryviews.orgprinceton.edu This radical can then engage in a C-H functionalization of the aromatic substrate. The mild reaction conditions and high functional group tolerance make this a very attractive approach. The regioselectivity is influenced by the site of highest electron density on the aromatic ring, which is again dictated by the existing substituents.

A general mechanism for visible-light-mediated trifluoromethylation is depicted below:

Excitation: The photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst can either oxidize or reduce the trifluoromethyl source (e.g., CF3I) to generate the trifluoromethyl radical (•CF3).

Radical Addition: The •CF3 radical adds to the aromatic ring of the phenol.

Rearomatization: The resulting radical intermediate is oxidized and deprotonated to afford the trifluoromethylated phenol and regenerate the photocatalyst.

Trifluoromethylhalobenzene Conversion Routes

An alternative to direct C-H trifluoromethylation is to start with a trifluoromethyl-substituted benzene (B151609) ring and then introduce the hydroxyl group. A common method for this is the conversion of a trifluoromethylhalobenzene to the corresponding phenol. google.comgoogle.com This can be achieved through nucleophilic aromatic substitution of a halogen atom (usually activated by other electron-withdrawing groups) with a hydroxide (B78521) source. Another approach involves the formation of an organometallic reagent from the trifluoromethylhalobenzene, followed by oxidation. A classic laboratory-scale method is the diazotization of a trifluoromethylaniline, followed by hydrolysis of the diazonium salt to the phenol. fluoromart.com

The following table provides a comparison of different trifluoromethylation approaches.

Trifluoromethylation MethodTrifluoromethyl SourceKey FeaturesReference(s)
Oxidative TrifluoromethylationTMSCF3, OxidantDirect C-H functionalization cas.cnresearchgate.net
Visible-Light-MediatedCF3I, Togni's reagentMild conditions, high functional group tolerance chemistryviews.orgprinceton.edursc.orgcas.cnresearchgate.netresearchgate.netrsc.org
From TrifluoromethylhalobenzeneTrifluoromethylhalobenzenePre-installed CF3 group, subsequent phenol formation google.comgoogle.com

Convergent and Divergent Synthetic Pathways to the Title Compound

The synthesis of this compound can be approached through both convergent and divergent strategies.

Convergent Synthesis:

A convergent synthesis involves the preparation of two or more complex fragments that are then combined in the final stages of the synthesis. For the target molecule, a plausible convergent approach would involve the synthesis of two key intermediates:

An isopropyl-containing aromatic fragment: For example, 4-isopropylaniline (B126951) or a 4-isopropylphenylboronic acid.

A trifluoromethyl-containing fragment: For example, a 3-bromo-5-(trifluoromethyl)phenol.

These two fragments could then be coupled using a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, followed by conversion of the functional group (e.g., amino to hydroxyl) if necessary. This approach can be highly efficient as it allows for the independent optimization of the synthesis of each fragment.

Divergent Synthesis:

A divergent synthesis begins with a common starting material that is then elaborated through different reaction pathways to generate a library of related compounds. In the context of synthesizing the target molecule, a divergent approach would start with a simpler, substituted phenol and then introduce the isopropyl and trifluoromethyl groups in a stepwise fashion. Two potential divergent pathways are:

Pathway A: Isopropylation followed by Trifluoromethylation

Start with 4-isopropylphenol. wikipedia.orggoogle.comchemicalbook.comchemicalbook.comthegoodscentscompany.com

Perform a regioselective trifluoromethylation at the 3-position. This is challenging due to the ortho-, para-directing nature of both the hydroxyl and isopropyl groups. However, under certain conditions, such as directed C-H functionalization or specific radical trifluoromethylation protocols, some level of selectivity might be achievable.

Pathway B: Trifluoromethylation followed by Isopropylation

Start with 3-(trifluoromethyl)phenol (B45071). fluoromart.comchemicalbook.comottokemi.com

Perform a regioselective isopropylation at the 4-position. The trifluoromethyl group is a meta-director, while the hydroxyl group is an ortho-, para-director. In this case, the directing effects of the two groups are aligned towards the 4- and 6-positions. Therefore, a regioselective isopropylation at the 4-position would be more feasible than the trifluoromethylation in Pathway A. Friedel-Crafts alkylation of 3-(trifluoromethyl)phenol could potentially yield the desired product, although separation from the 6-isopropyl isomer might be necessary.

The choice between these pathways would depend on the feasibility of achieving the required regioselectivity in each step and the availability of the starting materials.

Green Chemistry Principles and Sustainable Synthesis of Fluorinated Phenols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organofluorine compounds to mitigate the environmental impact of traditional methods, which often rely on harsh reagents and conditions. The sustainable synthesis of fluorinated phenols, including structures like this compound, focuses on improving energy efficiency, reducing waste, and utilizing less hazardous materials.

Photocatalysis and Biocatalysis: Visible-light photocatalysis has emerged as a powerful green tool for trifluoromethylation. chemistryviews.orgresearchgate.net This method utilizes light energy to generate trifluoromethyl radicals from stable sources under mild conditions, often at room temperature. chemistryviews.org For the synthesis of this compound, a photocatalytic approach could involve reacting 4-isopropylphenol with a CF3 source, such as trifluoroiodomethane (CF3I), in the presence of a photocatalyst activated by LED light. chemistryviews.org This process avoids the high temperatures and aggressive reagents common in classical methods. chemistryviews.org

Biocatalysis offers another sustainable pathway. Researchers have demonstrated the trifluoromethylation of unprotected phenols using a laccase enzyme, which catalyzes the reaction under mild, aqueous conditions. repec.org This enzymatic approach relies on the recombination of a phenol radical cation, generated by the laccase, and a CF3 radical. repec.org Such a method is highly attractive for its environmental compatibility and potential for high selectivity.

Sustainable Solvents and Reagents: A core tenet of green chemistry is the use of safer solvents. Significant progress has been made in performing trifluoromethylation reactions in environmentally benign media like water-acetonitrile mixtures. rsc.org A catalyst-free method for the direct C-H trifluoromethylation of arenes has been developed using sodium triflinate (Langlois' reagent) as the CF3 source and sodium persulfate as an initiator in a water–acetonitrile system. rsc.org This approach is notable for its operational simplicity, use of inexpensive and stable solid reagents, and scalability. rsc.org

The development of shelf-stable and easy-to-handle electrophilic trifluoromethylating reagents, such as Togni and Umemoto reagents, also contributes to greener synthesis by replacing hazardous gases or difficult-to-handle precursors. beilstein-journals.orgnih.gov

Below is a table summarizing green chemistry approaches applicable to the synthesis of fluorinated phenols.

Green StrategyExample Reagents/CatalystsSolvent SystemConditionsAdvantages
Photocatalysis CF3I, cyanoarene-based photocatalystDimethylformamide (DMF)450 nm LED light, Room TempMild conditions, avoids harsh reagents. chemistryviews.org
Biocatalysis Langlois' or Baran's reagent, Laccase, tBuOOHAqueous bufferMild, ambient conditionsEnvironmentally benign, high selectivity. repec.org
Catalyst-Free Sodium triflinate (NaSO2CF3), Sodium persulfateWater-Acetonitrile30 °CAvoids metal catalysts, uses inexpensive solids. rsc.org

Optimization Techniques for Reaction Efficiency, Selectivity, and Yield

Optimizing the synthesis of this compound is critical for maximizing yield and ensuring the correct regioselectivity. The directing effects of the hydroxyl (-OH) and isopropyl groups on the aromatic ring of the 4-isopropylphenol precursor influence the position of the incoming trifluoromethyl group. The -OH group is a strong ortho-, para- director, while the isopropyl group is a weaker ortho-, para- director. Since the para position is blocked, trifluoromethylation is directed to the ortho positions (3 and 5 relative to the isopropyl group, or 2 and 6 relative to the hydroxyl group). Achieving high selectivity for the desired 3-position over the 5-position is a key challenge.

Choice of Trifluoromethylating Agent and Promoter: The reaction's outcome is highly dependent on the choice of the trifluoromethylating agent and any associated promoters or catalysts. Electrophilic trifluoromethylation is a common strategy for phenols. beilstein-journals.orgrsc.org The reactivity of the phenol substrate dictates the necessary conditions. Highly reactive phenols may react smoothly with an electrophilic CF3 source in the presence of a mild promoter like boron trifluoride etherate (BF3·Et2O), whereas less reactive phenols may require a stronger acid promoter such as triflic acid to achieve good yields. rsc.org

The table below outlines various electrophilic trifluoromethylating reagents and their typical reaction characteristics, which would require optimization for the specific substrate.

Reagent ClassExample ReagentTypical Promoter/CatalystKey Characteristics
Hypervalent Iodine Togni ReagentsOften catalyst-free or with Lewis/Brønsted acidsBench-stable, versatile for C-trifluoromethylation. nih.gov
Sulfonium Salts Umemoto ReagentsOften catalyst-freeHighly electrophilic, effective for electron-rich aromatics. beilstein-journals.org
Sulfoximines N-TrifluoromethylthiosaccharinNot always requiredCan be used for trifluoromethylthiolation, a related transformation. rsc.org

Control of Reaction Parameters: Fine-tuning reaction parameters such as solvent, base, temperature, and reaction time is essential for optimization. In a visible-light-promoted trifluoromethylation of phenols, the choice of base (e.g., Cs2CO3) and solvent (e.g., DMF) was shown to be critical for achieving high yields. chemistryviews.org Similarly, in methods for synthesizing poly-fluorinated phenols, parameters like reaction temperature (100-180 °C), pressure (0.3-2.0 MPa), and time (6-12 hours) were optimized to achieve yields exceeding 80% and purity greater than 99.5%. google.com

For the synthesis of this compound, a systematic screening of these parameters would be necessary. This could involve:

Screening Solvents: Testing a range of aprotic polar (e.g., DMF, DMSO, Acetonitrile) and nonpolar (e.g., Toluene, Dichloromethane) solvents to find the optimal medium for solubility and reactivity.

Evaluating Bases/Promoters: Comparing different bases (organic vs. inorganic) or acid promoters to control the reactivity of the phenol and the trifluoromethylating agent, thereby influencing regioselectivity and yield.

Temperature and Concentration Studies: Running the reaction at various temperatures and reactant concentrations to find the balance that maximizes the formation of the desired product while minimizing side reactions, such as the formation of the isomeric 5-(trifluoromethyl) product or poly-trifluoromethylated species.

Through such optimization studies, a robust and efficient protocol for the selective synthesis of this compound can be developed.

Elucidation of Chemical Reactivity and Derivatization Pathways

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring in 4-isopropyl-3-(trifluoromethyl)phenol is susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction class for aromatic compounds. wikipedia.org The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents. The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director, strongly favoring substitution at positions 2 and 6. byjus.com The isopropyl group is also an activating, ortho, para-director. Conversely, the trifluoromethyl (-CF₃) group is a strongly deactivating, meta-director due to its high electronegativity.

The combined influence of these groups suggests that electrophilic attack will preferentially occur at the positions most activated by the hydroxyl group, namely C-2 and C-6. Steric hindrance from the adjacent bulky isopropyl and trifluoromethyl groups may influence the relative rates of substitution at these two positions.

Key Electrophilic Aromatic Substitution Reactions:

Nitration: Treatment of phenols with nitric acid introduces a nitro (-NO₂) group onto the aromatic ring. byjus.com For this compound, nitration is expected to yield a mixture of 2-nitro-4-isopropyl-5-(trifluoromethyl)phenol and 6-nitro-4-isopropyl-3-(trifluoromethyl)phenol. The reaction conditions, such as the concentration of nitric acid and the choice of solvent, can be modulated to control the degree of nitration. ijcce.ac.irrsc.org For instance, reacting a substituted phenol (B47542) with 30 to 70 percent nitric acid in an inert hydrocarbon solvent is a known method for preparing 4-nitro-2,6-dialkyl phenols. google.com

Halogenation: Phenols readily react with halogens (e.g., Br₂, Cl₂) even without a Lewis acid catalyst, due to the strong activating effect of the hydroxyl group. byjus.com Halogenation of this compound would likely occur at the C-2 and C-6 positions, leading to mono- or di-halogenated products depending on the stoichiometry of the halogenating agent.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group. This reaction is typically reversible and the position of substitution can be influenced by temperature.

Friedel-Crafts Reactions: While the phenolic hydroxyl group can complicate Friedel-Crafts alkylation and acylation by coordinating with the Lewis acid catalyst, these reactions can be achieved under specific conditions. The strong deactivation by the -CF₃ group would likely necessitate more forcing conditions compared to phenol itself.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

ReactionElectrophilePrimary Positions of AttackExpected Major Products
NitrationNO₂⁺C-2, C-62-Nitro-4-isopropyl-5-(trifluoromethyl)phenol, 6-Nitro-4-isopropyl-3-(trifluoromethyl)phenol
BrominationBr⁺C-2, C-62-Bromo-4-isopropyl-5-(trifluoromethyl)phenol, 6-Bromo-4-isopropyl-3-(trifluoromethyl)phenol
SulfonationSO₃C-2, C-62-Hydroxy-5-isopropyl-6-(trifluoromethyl)benzenesulfonic acid
AcylationRCO⁺C-2, C-61-(2-Hydroxy-5-isopropyl-6-(trifluoromethyl)phenyl)alkan-1-one

Nucleophilic Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can act as a nucleophile, participating in reactions such as esterification and etherification (O-alkylation). The acidity of the phenolic proton is enhanced by the electron-withdrawing trifluoromethyl group, facilitating the formation of the corresponding phenoxide ion, a potent nucleophile.

Esterification: Phenols can be converted to esters by reacting with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). organic-chemistry.org The reaction of this compound with an acyl chloride or anhydride (B1165640), typically in the presence of a base like pyridine, would yield the corresponding phenyl ester. Direct esterification with a carboxylic acid often requires an acid catalyst and removal of water.

O-Alkylation (Williamson Ether Synthesis): The formation of ethers is commonly achieved by reacting the corresponding phenoxide ion with an alkyl halide. google.com Treating this compound with a base such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) generates the phenoxide, which can then undergo a nucleophilic substitution reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to produce the corresponding alkyl aryl ether.

Table 2: Common Nucleophilic Reactions of the Hydroxyl Group

Reaction TypeReagentsGeneral Product Structure
EsterificationR-COCl, Pyridine4-isopropyl-3-(trifluoromethyl)phenyl acetate
O-Alkylation1. NaOH2. R-X (Alkyl Halide)1-isopropoxy-4-isopropyl-2-(trifluoromethyl)benzene

Transformations and Functionalization of the Isopropyl Moiety

The isopropyl group is a potential site for chemical modification, primarily through oxidation or dehydrogenation reactions.

Oxidation: The benzylic carbon atom of the isopropyl group is susceptible to oxidation. Similar to the industrial synthesis of phenol from cumene (B47948) (isopropylbenzene), the isopropyl group can undergo autoxidation to form a hydroperoxide intermediate. quora.com This intermediate can then be rearranged under acidic conditions. Alternatively, stronger oxidizing agents can convert the isopropyl group into a secondary alcohol or a ketone. doubtnut.com Studies on the oxidation of 4-isopropylphenol (B134273) have shown it can lead to the formation of dimers through a quinone methide intermediate, a pathway that could be relevant for this molecule as well. researchgate.net

Dehydrogenation: Catalytic dehydrogenation can transform the isopropyl group into an isopropenyl group. This reaction typically requires high temperatures and a suitable catalyst. For example, 4-isopropylphenol can undergo catalytic dehydrogenation to yield p-isopropenylphenol. wikipedia.org This transformation introduces a reactive alkene functionality that can be used for polymerization or other addition reactions.

Chemical Transformations of the Trifluoromethyl Group

The trifluoromethyl group (-CF₃) is known for its exceptional chemical stability and is generally inert to many common reaction conditions. This stability is a key reason for its incorporation into specialty chemicals. Transformations of an aryl-CF₃ bond are challenging and typically require harsh conditions. While direct hydrolysis of the -CF₃ group to a carboxylic acid (-COOH) is known, it is not a facile process and often requires high temperatures and pressures with strong acids or bases, which may degrade other parts of the molecule. For most synthetic purposes, the trifluoromethyl group is considered a stable, non-reactive substituent.

Cross-Coupling Reactions and Polymerization Precursor Roles

Modern synthetic chemistry offers powerful tools for C-C and C-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. To employ this compound in such reactions, the hydroxyl group is typically converted into a more reactive functional group with better leaving group ability, such as a triflate (-OTf) or nonaflate.

Activation for Cross-Coupling: The phenol can be readily converted to an aryl triflate by reaction with triflic anhydride (Tf₂O) in the presence of a base. This aryl triflate is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. nih.gov

Suzuki-Miyaura Coupling: The resulting triflate can be coupled with boronic acids or their esters to form biaryl compounds.

Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst can form arylamines.

Sonogashira Coupling: Coupling with terminal alkynes provides access to aryl-substituted alkynes.

The introduction of a polymerizable group, such as an isopropenyl group via dehydrogenation (as described in 3.3), could allow this compound to serve as a monomer or co-monomer in polymerization reactions, leading to polymers with tailored thermal and chemical properties conferred by the fluorinated substituent.

Table 3: Cross-Coupling Strategies for Derivatization

Reaction NameCoupling PartnerProduct Type
Suzuki-MiyauraR-B(OH)₂Biaryls, Aryl-alkenes
Buchwald-HartwigR₂NHArylamines
SonogashiraR-C≡CHAryl-alkynes
HeckAlkeneAryl-substituted alkenes

Mechanistic Investigations of Novel Reaction Pathways

A detailed mechanistic understanding of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Mechanistic studies often involve a combination of experimental techniques (kinetic analysis, isotope labeling, intermediate trapping) and computational chemistry.

For electrophilic substitution, the mechanism proceeds through a positively charged intermediate known as an arenium ion or sigma complex. wikipedia.org The stability of this intermediate determines the reaction rate and regioselectivity. For this compound, computational studies could model the relative energies of the arenium ions formed by attack at different positions (C-2, C-6, etc.), providing a theoretical basis for the observed product distribution.

Mechanistic investigations into the oxidation of phenols have identified pathways involving phenoxy radicals. rsc.org In the case of this compound, initial abstraction of the hydrogen atom from the hydroxyl group would generate a phenoxy radical. The spin density in this radical would be distributed across the aromatic ring, influenced by the electronic effects of the isopropyl and trifluoromethyl groups. Subsequent reactions of this radical intermediate, such as coupling or reaction with other species, would dictate the final product profile. Theoretical studies on the reaction of similar ethers with OH radicals have explored bond-breaking pathways and reaction kinetics, providing a framework for understanding potential atmospheric degradation mechanisms. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

No specific experimental NMR data (¹H, ¹³C, ¹⁹F, or 2D NMR) for 4-Isopropyl-3-(trifluoromethyl)phenol were found in the conducted search. The elucidation of its chemical structure through NMR would involve the analysis of chemical shifts, coupling constants, and through-space or through-bond correlations, which are currently unavailable.

Detailed ¹H NMR spectral data, including chemical shifts (δ) and coupling constants (J), for the aromatic and isopropyl protons of this compound are not available in the searched literature.

The ¹³C NMR spectrum of this compound, which would provide information on the chemical environment of each carbon atom in the molecule, has not been reported in the available resources.

Specific ¹⁹F NMR data for the trifluoromethyl group in this compound, which would be characterized by a singlet and its chemical shift, could not be located.

There are no published studies detailing the use of 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) for the complete structural assignment of this compound.

X-ray Diffraction Crystallography for Solid-State Structure and Intermolecular Interactions

A search for crystallographic data did not yield any results for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the nature of its intermolecular interactions in the solid state is not available.

Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

No experimental mass spectrometry data for this compound could be found. Therefore, its precise molecular weight determination and the analysis of its fragmentation patterns under techniques such as electron ionization (EI) or electrospray ionization (ESI) cannot be presented.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound by identifying its key functional groups and characterizing its unique molecular vibrations. The analysis of the vibrational spectra provides a detailed fingerprint of the molecule, allowing for unambiguous confirmation of its structure.

FT-IR Spectroscopy: The FT-IR spectrum of a substituted phenol (B47542) is characterized by distinct absorption bands corresponding to specific vibrational modes. okstate.edu For this compound, the spectrum is dominated by vibrations of the hydroxyl (O-H), isopropyl, and trifluoromethyl (CF₃) groups, as well as the substituted benzene (B151609) ring.

The O-H stretching vibration is one of the most recognizable features in the infrared spectrum of phenols, typically appearing as a broad, strong band in the region of 3700-3500 cm⁻¹ for a free, unbonded group. okstate.edu The C-H stretching modes of the aromatic ring and the isopropyl group are expected in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively. vscht.cz

The presence of the trifluoromethyl group introduces very strong and characteristic C-F stretching vibrations. These are typically observed in the 1350-1120 cm⁻¹ range. For instance, in 3,5-Bis(4-nitro-2-trifluoromethylphenoxy)phenol, characteristic absorptions for the nitro group (which is also a strong electron-withdrawing group) are seen at 1354 and 1530 cm⁻¹. researchgate.net The NIST gas-phase IR spectrum for the related compound 4-(Trifluoromethyl)phenol shows prominent bands in this C-F stretching region. nist.gov Aromatic C=C stretching vibrations within the benzene ring typically give rise to a series of bands in the 1600-1400 cm⁻¹ region. vscht.cz The specific pattern of these bands can sometimes provide information about the substitution pattern on the ring. vscht.cz

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. Aromatic ring vibrations, particularly the ring "breathing" modes, and symmetric vibrations of non-polar groups often produce strong Raman signals.

For this compound, strong Raman scattering is expected from the C=C stretching vibrations of the aromatic ring. The symmetric stretching of the C-F bonds in the CF₃ group would also be Raman active. Studies on related molecules like 1,4-bis(trifluoromethyl)benzene (B1346883) and (Trifluoromethyl)benzene provide insight into the expected Raman frequencies for the CF₃ group and the substituted ring. aip.orgnih.gov The vibrations of the isopropyl group would also be observable.

The combined data from FT-IR and Raman spectroscopy allows for a comprehensive assignment of the fundamental vibrational modes of the molecule, confirming the presence and connectivity of all its constituent functional groups.

Vibrational Mode Typical FT-IR Wavenumber (cm⁻¹) Typical Raman Shift (cm⁻¹) Functional Group
O-H Stretch3700 - 3500 (broad, strong)WeakPhenol (-OH)
Aromatic C-H Stretch3100 - 3000 (sharp, weak-medium)Medium-StrongBenzene Ring
Aliphatic C-H Stretch3000 - 2850 (medium-strong)Medium-StrongIsopropyl Group
Aromatic C=C Stretch1600 - 1400 (multiple bands, medium)StrongBenzene Ring
C-F Stretch1350 - 1120 (very strong)MediumTrifluoromethyl (-CF₃)
C-O Stretch1260 - 1180 (strong)WeakPhenol (Ar-O)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones, primarily the π → π* transitions associated with the aromatic ring. The position and intensity of the absorption bands are sensitive to the nature and position of substituents on the benzene ring.

The chromophore in this molecule is the substituted benzene ring. The hydroxyl (-OH), isopropyl (-C₃H₇), and trifluoromethyl (-CF₃) groups act as auxochromes, modifying the absorption characteristics (wavelength and molar absorptivity) of the benzene chromophore. The hydroxyl group is a strong activating group (electron-donating) with lone pairs of electrons that can be delocalized into the ring, while the trifluoromethyl group is a strong deactivating group (electron-withdrawing). This push-pull electronic effect influences the energy of the π → π* transitions.

UV-Vis spectra of phenols typically show two primary absorption bands. For the related compound 4-(Trifluoromethyl)phenol, UV-Vis spectral data are available, which can serve as a reference. nih.gov Studies on other fluorinated phenols demonstrate that the absorption maxima are sensitive to pH. rsc.org In basic solutions, the deprotonation of the phenolic hydroxyl group to form the phenoxide ion leads to a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity, as the phenoxide ion is a more powerful electron-donating group. rsc.org Computational studies using Time-Dependent Density Functional Theory (TD-DFT) can also be used to predict the UV-Vis absorption spectra and analyze the electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov

Solvent/Condition λmax 1 (nm) λmax 2 (nm) Associated Electronic Transition
Neutral (e.g., Ethanol)~220-230~270-280π → π
Basic (e.g., 0.1 M NaOH)~240-250~290-300π → π (Phenoxide)

Note: The λmax values are estimated based on typical spectra of substituted phenols and may vary.

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

Advanced chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for separating it from potential isomers and impurities.

Gas Chromatography (GC): GC, especially when coupled with a Mass Spectrometry (MS) detector (GC-MS), is a highly effective method for analyzing volatile and thermally stable compounds like substituted phenols. asianpubs.orgthermofisher.com For the analysis of this compound, a capillary column with a mid-polarity stationary phase, such as one containing a percentage of phenyl polysiloxane (e.g., TG-5SilMS or DB-1701), is often suitable. thermofisher.comchromforum.org The compound can generally be analyzed without derivatization. asianpubs.org However, at low concentrations, derivatization with an agent like BSTFA may be used to improve peak shape and detectability, though this can sometimes lead to system contamination. chromforum.org

The high resolving power of capillary GC allows for the separation of closely related isomers that may be formed during synthesis. asianpubs.org Mass spectrometry provides definitive identification based on the molecule's mass-to-charge ratio and characteristic fragmentation pattern.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of phenols and is particularly useful for compounds that may not be sufficiently volatile or stable for GC. A reversed-phase HPLC (RP-HPLC) method is typically employed for this class of compounds. researchgate.net An application note for the isomeric compound 4-Isopropyl-3-methylphenol (B166981) details a method using a C18 column (e.g., InertSustain AQ-C18) with a mobile phase consisting of an acetonitrile/water mixture. glsciences.com Detection is commonly achieved using a UV detector, often a Diode Array Detector (DAD) or Photo Diode Array (PDA) detector, set to a wavelength where the analyte exhibits strong absorbance, such as 279 nm. glsciences.com

HPLC is crucial for purity assessment, allowing for the quantification of the main compound and any impurities. The method's parameters, including mobile phase composition, flow rate, and column temperature, can be optimized to achieve baseline separation of the target analyte from its structural isomers and synthesis byproducts.

Technique Stationary Phase (Column) Mobile Phase / Carrier Gas Detector Application
GC Mid-polarity (e.g., 5% Phenyl Polysiloxane)HeliumMass Spectrometry (MS), FIDIsomer separation, impurity profiling, identification
HPLC C18 (Reversed-Phase)Acetonitrile / WaterUV (DAD/PDA)Purity assessment, quantification

Computational Chemistry and Theoretical Modeling of 4 Isopropyl 3 Trifluoromethyl Phenol

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and the energies and shapes of molecular orbitals. For 4-Isopropyl-3-(trifluoromethyl)phenol, this analysis focuses on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. The LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. conicet.gov.arirjweb.comajchem-a.com A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. conicet.gov.arsapub.org Conversely, a small gap indicates that the molecule is more prone to chemical reactions. nih.gov

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom, which are electron-rich regions. The LUMO, in contrast, would likely have significant contributions from the electron-withdrawing trifluoromethyl group and the aromatic ring.

Table 1: Exemplary Frontier Molecular Orbital Properties for this compound (Note: These are typical values for illustrative purposes based on similar phenolic compounds, as specific published data for this molecule is not available.)

ParameterCalculated Value (eV)Description
EHOMO-6.45Energy of the Highest Occupied Molecular Orbital
ELUMO-1.98Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.47ELUMO - EHOMO; indicates chemical stability

Density Functional Theory (DFT) for Reactivity Predictions and Spectroscopic Property Simulations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. conicet.gov.ar This approach offers a balance between accuracy and computational cost, making it ideal for studying molecules like this compound.

Reactivity Predictions: From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of the molecule. ajchem-a.comnih.gov These descriptors, based on Koopmans' theorem, provide a quantitative measure of different aspects of reactivity. ajchem-a.com

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. irjweb.com

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule acquires electrons from the environment (ω = μ²/2η, where μ is the chemical potential, -χ). nih.gov

Spectroscopic Property Simulations: DFT is also a powerful tool for simulating various types of molecular spectra. By calculating the response of the molecule to electromagnetic fields, one can predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. nih.govresearchgate.netmdpi.com Calculated vibrational frequencies can be compared with experimental FTIR and FT-Raman spectra to confirm the molecular structure and assign specific vibrational modes to functional groups, such as the O-H stretch of the phenol, C-F stretches of the trifluoromethyl group, and various aromatic ring vibrations. researchgate.netcore.ac.uk Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach to aid in the interpretation of experimental ¹H and ¹³C NMR spectra. chemicalbook.comchemicalbook.com

Table 2: Exemplary Global Reactivity Descriptors for this compound (Calculated from Table 1 data) (Note: These values are for illustrative purposes.)

DescriptorFormulaCalculated Value (eV)
Ionization Potential (I)-EHOMO6.45
Electron Affinity (A)-ELUMO1.98
Chemical Hardness (η)(I - A) / 22.235
Electronegativity (χ)(I + A) / 24.215
Electrophilicity Index (ω)χ² / (2η)3.97

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations typically focus on a single, optimized molecular geometry, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of different molecular conformations and the influence of the surrounding environment, such as a solvent. nih.govmdpi.com

For this compound, MD simulations can map its conformational landscape by modeling the rotation of the isopropyl and hydroxyl groups. This reveals the most stable conformations (lowest energy states) and the energy barriers between them.

Prediction of Reaction Mechanisms and Transition State Analysis

Computational chemistry is instrumental in elucidating the pathways of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, and any intermediates, as well as the high-energy transition states that connect them. acs.orgresearchgate.net Transition state theory uses the properties of these structures to predict reaction rates. wikipedia.org

For this compound, theoretical methods can be used to study potential reactions, such as its synthesis, oxidation, or degradation. researchgate.net DFT calculations can locate the geometry of the transition state for a proposed reaction step and calculate its energy. The energy difference between the reactants and the transition state is the activation energy barrier, which is the primary determinant of the reaction rate. acs.org A high activation barrier implies a slow reaction, while a low barrier suggests a faster process. Such analyses can distinguish between competing reaction pathways and predict the most likely products. acs.orgresearchgate.net

Structure-Property Relationship (SPR) Studies from a Theoretical Perspective

Structure-Property Relationship (SPR) studies aim to connect a molecule's chemical structure with its physical, chemical, and biological properties. nih.govresearchgate.net Computational chemistry provides a quantitative foundation for these relationships. By systematically modifying the structure of this compound in silico (e.g., changing substituent positions) and calculating properties for each variant, one can build robust theoretical models.

Investigation of Intramolecular Interactions and Rotational Barriers

The specific three-dimensional arrangement of atoms in this compound is governed by intramolecular interactions and the energy barriers to bond rotation. rsc.org The substituents on the phenol ring—hydroxyl, isopropyl, and trifluoromethyl groups—can interact with each other through space.

One key interaction to investigate is the potential for an intramolecular hydrogen bond between the hydroxyl group's hydrogen and a fluorine atom of the adjacent trifluoromethyl group. acs.orgnih.gov While such O-H···F-C bonds are generally considered weak, theoretical calculations can determine the most stable conformation of the hydroxyl group and quantify the energetic stabilization, if any, of this interaction. vedantu.comresearchgate.netrsc.org

Furthermore, the rotation of the isopropyl group and the C-C bond connecting it to the ring is not free but is hindered by an energy barrier. ibm.comiupac.org Theoretical calculations can determine the height of this rotational barrier by computing the molecule's energy as the dihedral angle of the bond is systematically varied. deu.edu.trbiomedres.us The results provide insight into the molecule's flexibility and the relative populations of different rotational conformers at a given temperature. researchgate.netcwu.educwu.edu

Contemporary Research Applications As a Chemical Synthon or Component

Utilization as a Building Block in Complex Organic Synthesis

In organic synthesis, the strategic placement of functional groups on an aromatic ring is crucial for constructing complex molecules. 4-Isopropyl-3-(trifluoromethyl)phenol serves as a versatile starting material, offering multiple reactive sites. The phenolic -OH group can undergo O-alkylation, O-acylation, or be converted into a triflate for cross-coupling reactions. The aromatic ring itself is susceptible to electrophilic substitution, with the positions directed by the existing isopropyl and trifluoromethyl groups. The presence of the trifluoromethyl group is particularly significant, as incorporating fluorine into organic molecules is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity.

Substituted phenols are fundamental precursors for a wide range of more complex chemical intermediates. For instance, trifluoromethyl-substituted phenols are key intermediates in the synthesis of certain pharmaceuticals, such as selective serotonin (B10506) reuptake inhibitors. google.com The synthesis of these drugs often involves the reaction of a trifluoromethylphenol sodium salt with a suitable alkyl halide. google.com Similarly, 4-(Trifluoromethyl)phenol is utilized in the synthesis of diaryl ethers, a common structural motif in many biologically active compounds.

Drawing parallels from these established syntheses, this compound is a logical precursor for a variety of specialty intermediates. Its structure allows for the creation of derivatives with potential applications in medicinal chemistry and materials science. The compound can be functionalized to produce more elaborate molecules, where the trifluoromethyl and isopropyl groups are retained to fine-tune the final properties of the target compound. A patent for derivatives of the related 4-(trifluoromethyl)-phenol highlights methods for reacting the aromatic ring with various electrophiles to create substituted intermediates. google.com

Table 1: Potential Reactions for Intermediate Synthesis

Reaction Type Reagent Example Potential Product
O-Alkylation (Williamson Ether Synthesis) Benzyl bromide, Base (e.g., K₂CO₃) 1-(Benzyloxy)-4-isopropyl-3-(trifluoromethyl)benzene
Electrophilic Aromatic Substitution (Nitration) HNO₃, H₂SO₄ Isomeric nitro-4-isopropyl-3-(trifluoromethyl)phenols
Carboxylation (Kolbe-Schmitt Reaction) CO₂, Base, High T/P Hydroxy-isopropyl-trifluoromethyl-benzoic acid derivatives

The development of new agrochemicals, such as herbicides, fungicides, and pesticides, frequently involves fluorinated organic compounds. The trifluoromethyl group is a common feature in many active agrochemical ingredients due to its positive impact on efficacy and stability. For example, compounds like 4-Fluoro-3-trifluoromethylphenol are described as valuable synthetic intermediates for agricultural chemicals. google.com Furthermore, recent patents describe the use of intermediates derived from 3-(trifluoromethyl)phenyl structures for the synthesis of mesoionic pesticides like triflumezopyrim. google.com

Given this context, this compound represents a promising intermediate for the agrochemical industry. Its structure combines the beneficial trifluoromethyl group with an isopropyl group, which can modulate the molecule's lipophilicity and interaction with biological targets. By serving as a foundational scaffold, it can be elaborated through various chemical reactions to generate novel candidates for herbicides, insecticides, or fungicides. The specific substitution pattern of this compound could lead to the discovery of new active compounds with unique modes of action or improved environmental profiles.

Integration into Materials Science and Polymer Chemistry

In materials science, fluorinated compounds are prized for their unique properties, including thermal stability, chemical resistance, and low surface energy. Phenolic compounds, in general, are important monomers and components in the synthesis of polymers like polycarbonates and epoxy resins. The integration of a trifluoromethyl group into a phenolic monomer can significantly enhance the properties of the resulting polymer.

Phenols are common monomers for step-growth polymerization. 4-(Trifluoromethyl)phenol is noted for its use in the synthesis of various polymers and monomers. The incorporation of the CF₃ group can lead to polymers with higher glass transition temperatures, improved optical clarity, and lower dielectric constants. For instance, specialty polymers like poly(aryl ether ketones) (PAEK) can be synthesized using fluorinated bisphenols to achieve enhanced performance characteristics.

This compound, with its reactive hydroxyl group, is a candidate monomer for producing specialty polymers. It could be used in condensation polymerizations with reagents like phosgene (B1210022) or diacyl chlorides to form polycarbonates or polyesters, respectively. The resulting polymers would be expected to exhibit properties influenced by both the rigid, polar trifluoromethyl group and the bulky, nonpolar isopropyl group. These materials could find applications in advanced electronics, aerospace components, or specialty coatings where high performance is required. Research on other fluorinated monomers, such as those bearing a sulfonyl(trifluoromethanesulfonyl)imide group, demonstrates the successful synthesis of specialty anionic polymers with high glass-transition temperatures. researchgate.net

Table 2: Predicted Influence of Functional Groups on Polymer Properties

Functional Group Expected Impact on Polymer Properties
Phenolic Backbone Provides rigidity and potential for high thermal stability (e.g., in polyethers).
Trifluoromethyl (-CF₃) Increases glass transition temperature (Tg), enhances thermal and chemical stability, lowers refractive index and dielectric constant, increases hydrophobicity.

Phenolic compounds can be deprotonated to form phenoxides, which are excellent ligands for a wide range of metal ions. The electronic properties of the resulting metal-ligand complex can be precisely tuned by the substituents on the phenol (B47542) ring. These complexes are often used as catalysts in organic synthesis. For example, 3-(Trifluoromethyl)phenol (B45071) is used as a ligand in catalysis. The design of ligands is critical in controlling the reactivity and selectivity of metal catalysts, such as in palladium-catalyzed cross-coupling reactions where bulky biarylphosphine ligands are employed. acs.org

This compound is a suitable candidate for ligand development. The phenoxide derived from this molecule would have its electronic character modulated by the competing effects of the electron-donating isopropyl group and the electron-withdrawing trifluoromethyl group. This specific electronic profile could stabilize unique oxidation states of a coordinated metal center or influence the kinetics of a catalytic cycle. Such ligands could be applied in areas like olefin polymerization, asymmetric synthesis, or fine chemical production where catalyst performance is paramount.

The core structure of many organic dyes and pigments is based on aromatic compounds. Phenols are common precursors, often used as the coupling component in the synthesis of azo dyes. The final color and properties of a dye, such as its lightfastness and solubility, are determined by the specific substituents on the aromatic rings.

While direct application has not been extensively documented, the structure of this compound suggests its potential as a component in the synthesis of functional dyes. It could be reacted with a diazonium salt to form an azo dye. The trifluoromethyl group could enhance the photostability and brightness of the resulting colorant, while the isopropyl group would increase its solubility in nonpolar media, making it suitable for applications in synthetic textile dyeing, printing inks, or as a colorant for plastics.

Potential Role in Advanced Analytical Chemistry Methodologies

The unique electronic and structural characteristics imparted by the trifluoromethyl and isopropyl groups on the phenol ring suggest that this compound could serve as a valuable tool in advanced analytical chemistry. Although direct applications are not widely documented, its potential can be inferred from the behavior of similar fluorinated phenolic compounds.

As a Derivatizing Reagent: In analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often employed to enhance the volatility, thermal stability, or detectability of analytes. The hydroxyl group of this compound can be reacted with analytes containing suitable functional groups (e.g., carboxylic acids, amines) to form derivatives. The presence of the trifluoromethyl group would introduce a fluorine tag, which can be highly advantageous for detection using an electron capture detector (ECD) in GC, known for its high sensitivity to halogenated compounds.

As a Component in Chemical Sensors and Probes: The phenolic moiety can act as a proton donor and participate in hydrogen bonding, while the trifluoromethyl group, being a strong electron-withdrawing group, modulates the acidity of the phenol. These properties could be exploited in the design of chemical sensors. For instance, it could be incorporated into a polymer matrix or attached to a solid support to create a sensor for specific metal ions or organic molecules, where binding events would lead to a measurable change in a spectroscopic signal (e.g., fluorescence or UV-Vis absorption).

Potential Analytical ApplicationRationaleDetection Method Enhancement
Derivatizing AgentIntroduction of a fluorinated tag to analytes.Enhanced sensitivity with Electron Capture Detector (ECD) in Gas Chromatography.
Chemical Sensor ComponentModulated acidity and hydrogen bonding capability.Potential for colorimetric or fluorometric detection of specific analytes.
NMR Spectroscopy StandardPresence of both ¹H and ¹⁹F nuclei.Could serve as an internal standard in complex sample matrices for ¹⁹F NMR.

Emerging Niche Applications in Chemical Technologies

The combination of a lipophilic isopropyl group and an electron-withdrawing trifluoromethyl group on a reactive phenol scaffold suggests that this compound could be a valuable intermediate or building block in several niche chemical technologies.

In Materials Science and Polymer Chemistry: Phenolic compounds are precursors to phenolic resins and other polymers. The incorporation of fluorine-containing monomers can impart desirable properties to the resulting materials, such as increased thermal stability, chemical resistance, and altered surface properties (e.g., hydrophobicity). This compound could potentially be used as a monomer or a modifying agent in the synthesis of specialty polymers with tailored characteristics for high-performance applications. The presence of the trifluoromethyl group can significantly impact the polymer's properties.

Potential Niche ApplicationRole of the CompoundAnticipated Benefit
AgrochemicalsSynthetic Intermediate/Building BlockEnhanced biological efficacy and metabolic stability of the final product.
Specialty PolymersMonomer or Modifying AgentIncreased thermal stability, chemical resistance, and hydrophobicity of the polymer.
Pharmaceutical SynthesisPrecursor MoleculeIntroduction of a trifluoromethylphenyl moiety into potential drug candidates.

Future Perspectives and Methodological Advancements in the Study of 4 Isopropyl 3 Trifluoromethyl Phenol

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of asymmetrically substituted phenols like 4-isopropyl-3-(trifluoromethyl)phenol presents challenges in regioselectivity and efficiency. While traditional methods often involve multi-step sequences, future research is geared towards more direct and sustainable approaches.

One promising avenue is the application of biocatalysis . The use of enzymes, such as laccases, could enable direct trifluoromethylation of unprotected phenol (B47542) precursors under mild conditions. nih.gov This method relies on the enzyme-mediated generation of a phenol radical cation which then reacts with a CF3 radical source. nih.gov This approach avoids the need for protecting groups and harsh reagents often associated with classical methods.

Another area of development is photocatalysis . Recent studies have shown that visible-light-promoted reactions can achieve multiple trifluoromethylations of phenol derivatives at room temperature using readily available reagents like CF3I. chemistryviews.org Adapting this strategy for selective mono-trifluoromethylation and combining it with a regioselective isopropylation step could provide a highly efficient, light-driven synthetic route.

Furthermore, advancements in cross-coupling reactions offer new possibilities. A patented method for producing the related compound 4-isopropyl-3-methylphenol (B166981) involves a cross-coupling reaction between a 4-halogenated-3-methylphenol and an isopropyl metal compound. google.com A similar strategy could be envisioned for this compound, starting from a halogenated 3-(trifluoromethyl)phenol (B45071).

The table below summarizes potential novel synthetic strategies.

Synthetic StrategyKey FeaturesPotential Advantages
Biocatalytic Trifluoromethylation Employs laccase enzymes and a CF3 radical source. nih.govMild reaction conditions; high selectivity; avoids protecting groups; environmentally friendly.
Visible-Light Photocatalysis Uses a photocatalyst and light energy to drive the reaction with reagents like CF3I. chemistryviews.orgRoom temperature operation; utilizes abundant light energy; potentially high efficiency.
Advanced Cross-Coupling Reacts a halogenated 3-(trifluoromethyl)phenol with an isopropyl metal compound in the presence of a catalyst. google.comHigh potential for regioselectivity; builds upon established and versatile reaction types.

Exploration of Unconventional Reactivity under Extreme or Mild Conditions

Investigating the reactivity of this compound under non-classical conditions can unveil novel transformations and applications. The interplay between the electron-donating isopropyl group and the strongly electron-withdrawing trifluoromethyl group can lead to unique chemical behavior.

Mild Conditions: Biocatalytic methods, as mentioned for synthesis, also represent a form of reactivity under mild conditions. nih.gov Similarly, visible-light-promoted reactions can be used not only for synthesis but also to explore further functionalization of the molecule at ambient temperatures. chemistryviews.org

Solvent-Free and Microwave-Assisted Reactions: Research into the solvent-free alkylation of related phenols using microwave irradiation has demonstrated the ability to fine-tune reaction selectivity and significantly shorten reaction times. semanticscholar.org Applying these conditions to this compound could reveal new pathways for O- vs. C-alkylation or other modifications, driven by the unique electronic properties of the substituents.

Extreme Conditions: While often challenging, studying reactions under high temperature or pressure can lead to unexpected products. The thermal stability of related fluorinated compounds has been a subject of study, with some sulfur trifluoride reagents showing high thermal stability and unusual resistance to hydrolysis. acs.org Understanding the decomposition pathways and reactivity of this compound under thermal stress could be important for its application in high-temperature environments.

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by accelerating discovery and optimization. nih.gov

Predictive Synthesis: ML models can be trained on large datasets of chemical reactions to predict the outcomes of new synthetic routes. nih.govchemrxiv.org For this compound, an ML model could predict reaction yields and identify optimal conditions (catalyst, solvent, temperature) for its synthesis, minimizing the need for extensive empirical screening. Reinforcement learning and bandit optimization models have already been applied to optimize reactions like phenol alkylation. escholarship.org

Property Design and Prediction: AI is a powerful tool for predicting the physicochemical and biological properties of molecules. chemengineerkey.comresearchgate.net Deep neural networks (DNNs) have been successfully used to create quantitative structure-activity relationship (QSAR) models for predicting the cytotoxicity of various phenols. researchgate.netijain.org A similar approach could be used to predict the properties of this compound and its derivatives, guiding the design of new molecules with tailored characteristics. Generative AI models, such as variational autoencoders (VAEs) and transformer-based architectures, can explore vast chemical spaces to design novel molecules with optimized properties from the ground up. findaphd.com

The table below outlines potential AI/ML applications.

Application AreaAI/ML TechniqueObjective
Synthesis Optimization Reinforcement Learning, Gradient Boosting chemrxiv.orgescholarship.orgPredict reaction yields and identify optimal synthetic conditions to maximize efficiency.
Property Prediction Deep Neural Networks (DNNs), Quantitative Structure-Activity Relationship (QSAR) researchgate.netijain.orgForecast properties such as solubility, reactivity, and potential biological activity.
Novel Compound Design Generative AI (VAEs, GNNs, Transformers) findaphd.comDesign new derivatives with specific, desirable properties for various applications.

Development of In Situ Spectroscopic Monitoring Techniques for Reaction Progress

Real-time monitoring of chemical reactions provides crucial insights into kinetics, mechanisms, and the formation of transient intermediates. beilstein-journals.org The development of in situ spectroscopic techniques is vital for optimizing the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR spectroscopy is a powerful tool for online reaction monitoring. magritek.com By using a flow-cell setup, it can provide real-time, quantitative data on the consumption of reactants and the formation of products and intermediates. beilstein-journals.org Given the presence of fluorine, 19F-NMR could be a particularly selective and sensitive method for tracking the trifluoromethyl group throughout a reaction. magritek.com

Vibrational Spectroscopy (FTIR and Raman): In situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor changes in functional groups during a reaction. spectroscopyonline.com For instance, FTIR could track the conversion of a carbonyl group in a precursor or changes to the phenolic hydroxyl group. These techniques are valuable for studying reaction mechanisms in both gas and liquid phases under realistic conditions. researchgate.netyoutube.com

UV-Visible and Fluorescence Spectroscopy: For reactions involving colored species or fluorescent intermediates, UV-Vis and fluorescence spectroscopy can be employed. Fluorescence spectroscopy has been used to monitor the oxidation of phenol, providing clear evidence for the presence of specific intermediates. acs.org This could be adapted to study oxidation or other reactions of this compound.

The following table compares various in situ monitoring techniques.

TechniqueInformation ProvidedApplicability to Synthesis
NMR (¹H, ¹³C, ¹⁹F) Quantitative concentration of reactants, products, and intermediates; structural information. magritek.comExcellent for kinetic studies and mechanistic investigation, especially using ¹⁹F NMR.
FTIR/Raman Changes in functional groups; identification of intermediates. spectroscopyonline.comUseful for tracking bond formation/breaking and catalyst surface species.
UV-Visible/Fluorescence Concentration of chromophoric or fluorescent species. acs.orgApplicable for specific reaction types, such as those involving colored intermediates or photocatalysis.

Multiscale Computational Modeling for Complex Chemical Systems

Computational modeling provides a molecular-level understanding that is often inaccessible through experiments alone. Multiscale modeling, which combines different computational techniques, can bridge the gap from electronic structure to bulk properties. vph-institute.orgresearchgate.net

For this compound, a multiscale approach could involve:

Quantum Mechanics (QM): Using methods like Density Functional Theory (DFT) to calculate electronic properties, bond energies, reaction barriers, and spectroscopic signatures of the molecule and its reaction intermediates. nih.gov This is crucial for understanding the effects of the isopropyl and trifluoromethyl substituents on the phenol ring's reactivity.

Molecular Dynamics (MD): Employing classical force fields to simulate the behavior of a large number of molecules over time. This can predict bulk properties such as solubility, viscosity, and diffusion coefficients, and can model the molecule's interactions with solvents or biological macromolecules.

Coarse-Graining (CG): Simplifying the molecular representation to study larger systems and longer timescales, such as the self-assembly of molecules or their behavior in complex mixtures.

This integrated computational workflow allows researchers to predict how molecular-level properties give rise to macroscopic behavior, guiding experimental efforts in synthesis, reactivity, and materials design. researchgate.net For example, computational models can help explain the mechanisms of toxicity for substituted phenols by calculating properties like O-H bond dissociation enthalpy and predicting reaction rates with biologically relevant radicals. nih.gov

Q & A

Basic Research Questions

Q. How can 4-Isopropyl-3-(trifluoromethyl)phenol be synthesized with high purity for research purposes?

  • Methodology : A common approach involves Friedel-Crafts alkylation of 3-(trifluoromethyl)phenol with isopropyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Purification can be achieved via column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization from ethanol. Purity validation (>99% by GC) is critical, as seen in analogous isopropyl-substituted phenols .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR to confirm substituent positions and molecular structure.
  • GC-MS : Verify purity and molecular ion peak (expected m/z ~220 for C₁₀H₁₁F₃O).
  • HPLC : Monitor impurities using a C18 column with acetonitrile/water mobile phase.
  • Melting Point : Compare with literature values (e.g., 76–79°C for structurally similar nitro derivatives ).

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodology : Solvent polarity must balance solubility and crystallinity. Ethanol or ethyl acetate/hexane mixtures are recommended based on the compound’s moderate polarity (similar to 4-Isopropyl-3-methylphenol, which forms white crystals ). Slow cooling improves crystal quality.

Q. What are the recommended storage conditions to ensure stability?

  • Methodology : Store under inert gas (N₂/Ar) at 0–6°C to prevent oxidation and moisture absorption. Stability is comparable to halogenated phenols, which degrade under prolonged light exposure .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl and electron-donating isopropyl groups influence reactivity in electrophilic substitution?

  • Methodology :

  • Substituent Effects : The trifluoromethyl group directs electrophiles to the para position via meta-directing effects, while the isopropyl group enhances ortho/para activation. Competitive directing can be studied using nitration or sulfonation reactions.
  • Data Analysis : Compare reaction outcomes with analogs like 3,5-Bis(trifluoromethyl)phenol (stronger deactivation ) and 4-Nitro-3-(trifluoromethyl)phenol (enhanced acidity ).

Q. What are common sources of data discrepancies in reported physical properties (e.g., melting point)?

  • Methodology :

  • Purity : Impurities from incomplete synthesis (e.g., residual isopropyl chloride) lower melting points. Validate via GC/HPLC .
  • Measurement Techniques : Differential Scanning Calorimetry (DSC) provides more accurate thermal data than capillary methods. Discrepancies in literature (e.g., 4-Isopropyl-3-methylphenol’s Reaxys-RN 1364028 ) highlight the need for standardized protocols.

Q. How can computational chemistry predict the acid dissociation constant (pKa) of this compound?

  • Methodology :

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to model the deprotonation energy. The trifluoromethyl group lowers pKa (increased acidity), while the isopropyl group slightly raises it.
  • Validation : Compare with experimental potentiometric titrations in aqueous ethanol. Studies on 4-Nitro-3-(trifluoromethyl)phenol (pKa ~4.5 ) provide a benchmark.

Q. In cross-coupling reactions, how does the isopropyl group’s steric hindrance affect reactivity?

  • Methodology :

  • Steric Maps : Generate using molecular modeling software (e.g., Spartan). The isopropyl group creates a crowded ortho position, reducing accessibility for bulky catalysts in Suzuki-Miyaura couplings.
  • Comparative Studies : Use boron-containing analogs (e.g., boronate esters ) to test coupling efficiency under varying conditions (e.g., Pd(OAc)₂ vs. Buchwald-Hartwig catalysts).

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